2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic organic compound that features a benzothiazole ring system with a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole ring system. The chloromethyl group is introduced via chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding thiol or amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Scientific Research Applications
2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiazole ring system can interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
- 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole
- 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzimidazole
- 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives
Comparison:
- Structural Differences: While these compounds share a similar core structure, the heteroatom in the ring (oxygen, nitrogen, or sulfur) significantly influences their chemical reactivity and biological activity.
- Unique Properties: this compound is unique due to the presence of sulfur in the ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs .
Properties
IUPAC Name |
2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUKPTGFOMUVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.